molecular formula C14H11Cl2NO4S B3340609 (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 749896-75-1

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B3340609
CAS No.: 749896-75-1
M. Wt: 360.2 g/mol
InChI Key: JHDALBMVZPHSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid is a chemical compound with the molecular formula C14H11Cl2NO4S. It is known for its unique structure, which includes a sulfonamide group attached to a phenyl ring, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-aminophenylacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes or anti-inflammatory effects by inhibiting enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • **(4-nitrophenyl)sulfonyl}tryptophan
  • **(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}benzoic acid
  • **(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)propionic acid

Uniqueness

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid is unique due to its specific structural features, such as the presence of both a sulfonamide group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-12-6-5-11(8-13(12)16)22(20,21)17-10-3-1-9(2-4-10)7-14(18)19/h1-6,8,17H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDALBMVZPHSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.